(R)-2-(4-Fluorobenzyl)-ala-ome
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-3-(4-fluorophenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H14FNO2/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8/h3-6H,7,13H2,1-2H3/t11-/m1/s1 |
InChI Key |
ZGLCWUAEHZXXBE-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)F)(C(=O)OC)N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(C(=O)OC)N |
Origin of Product |
United States |
Physicochemical Properties
The physicochemical properties of (R)-2-(4-Fluorobenzyl)-ala-ome can be predicted based on its structure and data from analogous compounds. These properties are crucial as they can influence the compound's behavior in biological systems.
| Property | Predicted Value/Information |
| Molecular Formula | C11H14FNO2 |
| Molecular Weight | 211.23 g/mol |
| Appearance | Likely a colorless oil or a low-melting solid at room temperature. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. academie-sciences.fr The N-methylation of amino acids is known to increase lipophilicity. monash.edu |
| pKa | The presence of the basic nitrogen atom suggests it will have a pKa value typical for secondary amines. |
| LogP | The 4-fluorobenzyl group is expected to increase the lipophilicity of the molecule compared to the parent amino acid ester. |
Mechanism of Action
Biochemical and Physiological Effects
The 4-fluorobenzyl moiety is a common substituent in medicinal chemistry, often introduced to enhance biological activity. It can improve properties such as metabolic stability and binding affinity to biological targets through hydrophobic and electronic interactions. For instance, in some compounds, the 4-fluorobenzyl group has been shown to be crucial for inhibitory effects on enzymes like tyrosinase, where it interacts with key residues in the active site. researchgate.net
Given its structure as an amino acid derivative, this compound could potentially interact with a variety of biological targets, including:
Enzymes : It might act as an inhibitor or a substrate for enzymes that recognize amino acids or similar structures. The 4-fluorobenzyl group could confer specificity for certain enzyme binding pockets.
Receptors : N-benzyl substitution on phenethylamines has been shown to significantly increase binding affinity and functional activity at serotonin (B10506) receptors like 5-HT2A. nih.gov It is plausible that this compound could exhibit affinity for certain receptor types.
Transporters : Amino acid transporters could potentially recognize and transport this molecule, although the bulky N-substituent might hinder this interaction.
Structure Activity Relationship Sar Studies for Mechanistic Insights
Correlating Structural Features with Binding Affinity to Biological Targets (In Vitro)
SAR studies on related N-benzyl amino acid derivatives and other molecules containing a 4-fluorobenzyl group have highlighted the importance of this moiety for biological activity.
The introduction of a fluorine atom to a benzyl (B1604629) group can modulate a compound's electronic properties, lipophilicity, and metabolic stability, all of which can affect binding affinity. In studies of N'-benzyl 2-amino acetamides, electron-withdrawing groups on the benzyl ring, such as fluorine, were found to retain or improve anticonvulsant activity, whereas electron-donating groups led to a loss of activity. acs.org
The following table, based on data from related but distinct classes of compounds, illustrates how modifications to the benzyl and amino acid portions could hypothetically impact binding affinity.
| Compound Class | Modification | Effect on Binding Affinity/Activity |
| N-Benzyl Phenethylamines nih.gov | N-(2-fluorobenzyl) vs. N-(2-hydroxybenzyl) | The N-(2-fluorobenzyl) derivatives generally showed lower affinity and efficacy compared to the N-(2-hydroxybenzyl) analogs at 5-HT2A receptors. |
| N'-Benzyl 2-Amino Acetamides acs.org | 4'-Fluoro substitution on benzylamide | Retained anticonvulsant activity. |
| USP1/UAF1 Inhibitors nih.gov | Isopropyl group vs. trifluoromethyl group at the 2-position of a phenyl ring | The isopropyl group led to a 6-fold improvement in potency. |
| N-Benzoyl Amino Esters scielo.org.mx | Ester vs. carboxylic acid | The methyl ester derivatives were generally more potent as antifungal agents than the corresponding carboxylic acids. |
Elucidation of Molecular Determinants for Specificity
The specificity of this compound for a potential biological target would be determined by the interplay of its structural features:
The 4-Fluorobenzyl Group : The position of the fluorine atom is critical. In some contexts, a 4-fluoro substitution provides optimal activity, while in others, ortho or meta substitutions are preferred. nih.gov The fluorine atom can participate in hydrogen bonding or other electrostatic interactions within a binding site, contributing to specificity.
The (R)-Stereocenter : The chirality of the alanine (B10760859) backbone is likely a key determinant of specificity. Biological targets such as enzymes and receptors are chiral, and they often exhibit stereoselective binding, where one enantiomer binds with significantly higher affinity than the other.
The Methyl Ester : The ester group reduces the polarity of the carboxylic acid and removes its negative charge at physiological pH. This can influence how the molecule interacts with a binding site and its ability to cross cell membranes. In some cases, esterification leads to more potent activity compared to the free acid. scielo.org.mx
The N-Benzyl Linkage : The presence of the benzyl group on the nitrogen atom creates a secondary amine, which can act as a hydrogen bond donor. The flexibility of this linkage allows the 4-fluorophenyl ring to adopt various conformations to fit into a binding pocket.
Table of Compound Names
| Abbreviation/Trivial Name | Full Chemical Name |
| This compound | (R)-methyl 2-((4-fluorobenzyl)amino)propanoate |
| Methyl pyruvate | Methyl 2-oxopropanoate |
| 4-Fluorobenzylamine | (4-Fluorophenyl)methanamine |
| (R)-Alanine methyl ester | (R)-Methyl 2-aminopropanoate |
| 4-Fluorobenzyl bromide | 1-(Bromomethyl)-4-fluorobenzene |
| 5-HT2A | 5-hydroxytryptamine receptor 2A |
| USP1/UAF1 | Ubiquitin-specific-processing protease 1 / USP1-associated factor 1 |
In-Depth Theoretical and Computational Analysis of this compound Remains Elusive
The initial aim was to construct a detailed article covering the electronic structure, reactivity, thermochemical properties, non-covalent interactions, ligand-protein docking, and conformational dynamics of this compound. This would have involved the presentation and discussion of data from methodologies such as Density Functional Theory (DFT), HOMO-LUMO analysis, Molecular Electrostatic Potential (MEP) maps, Natural Bond Orbital (NBO) analysis, Hirshfeld surface analysis, molecular dynamics simulations, and ligand-protein docking studies.
While the search yielded general information on these computational techniques and their application to structurally similar compounds—such as N-benzoyl-DL-alanine, N-(4-fluorobenzoyl)-β-alanine heptyl ester, and various N-benzyl amino acid derivatives—no specific results for this compound were found. The absence of such data prevents the creation of the detailed, scientifically accurate article with the specified data tables and research findings as requested.
Therefore, it must be concluded that in-depth theoretical and computational characterizations of this compound are not present in the accessible scientific literature or chemical databases at this time.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Dynamics Simulations
Free Energy Perturbation and Binding Energy Calculations
Extensive searches of scientific literature and chemical databases did not yield specific studies detailing Free Energy Perturbation (FEP) or binding energy calculations for the compound (R)-2-(4-Fluorobenzyl)-ala-ome. This suggests that while the compound may be known or synthesized, detailed computational studies of its binding thermodynamics may not be publicly available or may not have been performed.
However, to provide context, this section will outline the principles of Free Energy Perturbation and binding energy calculations, which are powerful computational methods used to understand and predict the interaction of molecules, such as the potential binding of this compound to a biological target.
Free Energy Perturbation (FEP)
FEP is a rigorous computational method rooted in statistical mechanics used to calculate the difference in free energy between two related molecular states. nih.govbioexcel.eu In the context of drug discovery, FEP is often employed to predict the change in binding affinity of a ligand to a protein upon a small chemical modification (an alchemical transformation). nih.govbioexcel.eu For instance, if the binding free energy of a parent molecule is known, FEP can calculate the binding free energy of a derivative, such as changing a hydrogen atom to a fluorine atom on a benzyl (B1604629) group.
The method involves creating a thermodynamic cycle that connects the two states of interest (e.g., Ligand A and Ligand B) both in solution and when bound to a protein. nih.gov By simulating the non-physical, or "alchemical," transformation of Ligand A into Ligand B in both environments, the relative binding free energy (ΔΔG) can be calculated. nih.gov These calculations require significant computational resources and rely on molecular dynamics (MD) simulations to sample a vast number of molecular conformations. nih.govresearchgate.net The accuracy of FEP calculations is highly dependent on the quality of the force field used to model the atomic interactions and the extent of phase space sampling. researchgate.net
Binding Energy Calculations
Binding energy is the measure of the strength of the interaction between a ligand and its target receptor. Computationally, it is often estimated to understand the stability of a ligand-protein complex. nih.gov A common method for estimating binding free energy is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics Generalized Born Surface Area (MM/GBSA) approach. These methods calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model.
A typical binding energy calculation involves:
Molecular Docking: Initially, the likely binding pose of the ligand in the protein's active site is predicted using molecular docking programs. nih.govnih.gov
Molecular Dynamics (MD) Simulation: The resulting ligand-protein complex is then subjected to an MD simulation to allow the system to relax and to sample relevant conformations.
Energy Calculation: Snapshots from the MD trajectory are used to calculate the various energy components (van der Waals, electrostatic, solvation free energy) for the complex, the free protein, and the free ligand. The binding free energy is then calculated by taking the difference between the energy of the complex and the energies of the individual components.
Illustrative Data from a Related Study
While no data exists for this compound, the following table from a study on amino acid side chain analogs illustrates the type of data generated from free energy calculations. The table shows the calculated hydration free energies (the free energy change when a molecule is transferred from a vacuum to water), which is a critical component of binding energy predictions. The precision in these calculations can be very high, with statistical uncertainties as low as 0.02–0.05 kcal/mol. researchgate.net
| Amino Acid Side Chain Analog | Force Field | Calculated Hydration Free Energy (kcal/mol) | Experimental Hydration Free Energy (kcal/mol) | Difference (kcal/mol) |
|---|---|---|---|---|
| Methane (Alanine analog) | OPLS-AA | 2.15 | 2.00 | 0.15 |
| Methanol (Serine analog) | OPLS-AA | -4.45 | -5.06 | 0.61 |
| Toluene (Phenylalanine analog) | OPLS-AA | -0.54 | -0.89 | 0.35 |
| Methane (Alanine analog) | CHARMM22 | 2.59 | 2.00 | 0.59 |
| Methanol (Serine analog) | CHARMM22 | -3.98 | -5.06 | 1.08 |
| Toluene (Phenylalanine analog) | CHARMM22 | -0.01 | -0.89 | 0.88 |
| Methane (Alanine analog) | AMBER(ff94) | 2.34 | 2.00 | 0.34 |
| Methanol (Serine analog) | AMBER(ff94) | -4.05 | -5.06 | 1.01 |
| Toluene (Phenylalanine analog) | AMBER(ff94) | -0.12 | -0.89 | 0.77 |
This table presents example data from a study on amino acid side chain analogs to illustrate the output of free energy calculations and is not representative of this compound. Data adapted from Shirts et al., J. Chem. Phys. (2003). researchgate.net
Such computational studies are invaluable in modern drug design, enabling researchers to prioritize the synthesis of compounds with the highest predicted activity and selectivity, thereby saving significant time and resources. bioexcel.eunih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination and conformational analysis of (R)-2-(4-Fluorobenzyl)-ala-ome in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of proton (¹H) and carbon-¹³ (¹³C) chemical shifts and provides crucial information about the connectivity and spatial arrangement of atoms within the molecule.
One-dimensional NMR spectra, including ¹H and ¹³C NMR, offer initial information on the chemical environment of the nuclei. For instance, in related fluorinated compounds, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the protons of the alanine (B10760859) backbone, and the methyl ester group. chemicalbook.com Similarly, the ¹³C NMR spectrum would reveal distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the aliphatic carbons of the amino acid moiety. rsc.org
To overcome the limitations of 1D NMR in complex molecules, a variety of 2D NMR techniques are employed for a complete structural assignment: rsc.orgscience.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. This is crucial for tracing the connectivity within the alanine and benzyl (B1604629) fragments of the molecule. science.govnih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.edu HMBC is instrumental in connecting different structural fragments, for example, linking the benzyl group to the alanine backbone and the methyl ester to the carboxyl group. science.govnih.gov
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, providing critical information about the three-dimensional structure and conformational preferences of the molecule. science.govnih.gov For instance, NOESY can reveal the spatial relationship between the 4-fluorobenzyl group and the alanine side chain.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This technique is analogous to NOESY but detects through-space interactions between different types of nuclei, such as ¹H and ¹⁹F. This can be particularly useful for determining the spatial orientation of the fluorine-containing aromatic ring relative to the rest of the molecule.
The following table illustrates the expected ¹H and ¹³C NMR chemical shifts for a similar compound, N-(4-Fluorobenzyl)-4-hydroxy-1-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxamide, which can provide a reference for the types of signals expected for this compound. nih.gov
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | 8.60 (br. s) | - |
| H-5 | 8.01 (d, J = 8.0 Hz) | - |
| H-7 | 7.77 (t, J = 7.7 Hz) | - |
| H-8 | 7.49 (d, J = 8.3 Hz) | - |
| H-6,2',6' | 7.44-7.36 (m) | - |
| H-3',5' | 7.18 (t, J = 8.6 Hz) | - |
| NCH₂ | 4.64 (s) | - |
| NMe | 3.42 (s) | - |
| 4-OH | 16.42 (s) | - |
Data sourced from a study on a related N-(4-fluorobenzyl) compound. nih.gov
In the solid state, or in oriented media, the chemical shift of a nucleus is not an isotropic value but a tensor, reflecting the orientation of the molecule with respect to the external magnetic field. nih.gov This phenomenon, known as Chemical Shift Anisotropy (CSA), provides valuable information about the local electronic environment and, by extension, the molecular conformation. nih.gov The principal components of the CSA tensor (δXX, δYY, δZZ) can be determined from solid-state NMR experiments. nih.gov
For this compound, the ¹³C CSA of the backbone carbons, particularly the Cα and carbonyl carbons, can be sensitive to the secondary structure and local dihedral angles. meihonglab.com Changes in the CSA values can indicate conformational shifts. rsc.org While challenging to measure, ¹H CSA can also offer qualitative insights into molecular dynamics. rsc.org The presence of the fluorine atom also introduces a significant CSA for the ¹⁹F nucleus, which can be a sensitive probe of the local environment and intermolecular interactions. acs.org
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group and Interaction Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful for identifying the functional groups present in this compound and probing intermolecular interactions. researchgate.netfu-berlin.de
FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups. These would include:
N-H stretching vibrations of the amine group.
C-H stretching vibrations from the aromatic ring and aliphatic chain.
A strong C=O stretching band from the methyl ester group. acs.org
C-F stretching vibrations from the 4-fluorobenzyl moiety. chemrxiv.org
Aromatic C=C stretching bands.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic bands for the aromatic ring and the C-F bond. mdpi.com
The following table summarizes the expected vibrational frequencies for key functional groups in a related fluorinated compound. mdpi.com
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H (aromatic) | Stretching (υ) | ~3056 |
| C=O (ester) | Stretching (υ) | ~1747 |
| C=C (aromatic) | Stretching (υ) | 1620, 1599, 1585, 1514, 1506 |
| C-H (aromatic) | Bending (γ) | 771, 765, 711 |
Data adapted from a study on a 4-fluorophenyl derivative. mdpi.com
Mass Spectrometry (e.g., ESI-MS, HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules like amino acid derivatives. It typically produces protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺, allowing for the determination of the molecular weight. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental formula of the molecule. dicp.ac.cn This is crucial for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, characteristic fragments. For this compound, expected fragmentation pathways would include the loss of the methyl ester group, cleavage of the benzyl group, and fragmentation of the alanine backbone.
Chromatographic Techniques for Enantiomeric Purity Assessment (e.g., Chiral HPLC)
Assessing the enantiomeric purity of this compound is critical, and this is primarily achieved using chiral chromatography.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for separating enantiomers. researchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification. researchgate.net Polysaccharide-based CSPs are often effective for the enantioseparation of fluorinated amino acid derivatives. researchgate.net The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram. dicp.ac.cnmdpi.com The development of an effective chiral HPLC method often involves screening different CSPs and mobile phase compositions to achieve optimal separation. researchgate.net
Q & A
Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-2-(4-Fluorobenzyl)-ala-ome?
Methodological Answer:
Enantioselective synthesis can be achieved via enzymatic resolution or chiral auxiliaries. For example, nitrilase enzymes (e.g., from Pseudomonas fluorescens) catalyze the hydrolysis of nitriles to carboxylic acids with high enantioselectivity, as demonstrated for structurally similar (R)-2-amino-2-(4-fluorophenyl)acetic acid derivatives . Key steps include:
- Substrate Design : Use 4-fluorobenzyl chloride as a precursor for nucleophilic substitution on a chiral alanine methyl ester scaffold.
- Enzymatic Resolution : Optimize pH (8–9), temperature (20–25°C), and reaction time (30–60 min) to favor the (R)-enantiomer .
- Chiral HPLC Validation : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to confirm enantiomeric excess (>98%) .
Advanced: How can conflicting crystallographic and NMR data on the compound’s conformational stability be resolved?
Methodological Answer:
Discrepancies between X-ray crystallography (rigid crystal lattice) and solution-phase NMR (dynamic conformers) require multi-technique validation:
- Variable-Temperature NMR : Analyze chemical shift changes (Δδ) of the 4-fluorobenzyl proton signals between 25°C and −40°C to detect rotameric equilibria .
- DFT Calculations : Compare computed energy barriers for benzyl rotation (e.g., at the B3LYP/6-31G* level) with experimental NMR line-shape analysis .
- Solid-State NMR : Cross-validate crystallographic data by measuring [¹³C] CP/MAS NMR to assess packing effects on conformation .
Basic: What analytical techniques are critical for characterizing the fluorinated aromatic moiety in this compound?
Methodological Answer:
- ¹⁹F NMR Spectroscopy : Directly probes the electronic environment of the 4-fluorobenzyl group. Expected δ ≈ −115 ppm (meta-F) or −110 ppm (para-F), with splitting patterns indicating substitution .
- LC-MS/MS : Use negative-ion mode for detecting [M−H]⁻ ions (exact mass: ~252.1 Da) and fragmentation patterns (e.g., loss of COOCH₃) .
- X-ray Photoelectron Spectroscopy (XPS) : Confirm fluorine content (F1s binding energy ~687 eV) and oxidation states .
Advanced: How does the 4-fluorobenzyl group influence bioactivity in enzyme inhibition studies?
Methodological Answer:
The 4-fluorobenzyl moiety enhances binding affinity via:
- Hydrophobic Interactions : Fluorine’s lipophilicity (π-hydrophobic parameter ≈ 0.14) improves membrane permeability and target engagement .
- Electrostatic Effects : The electron-withdrawing fluorine alters pKa of adjacent groups, stabilizing hydrogen bonds (e.g., with kinase ATP-binding pockets) .
- SAR Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in Bcr-Abl kinase assays. Fluorine substitution typically reduces IC₅₀ by 3–5-fold .
Basic: What stability considerations are essential for storing this compound?
Methodological Answer:
- Temperature : Store at −20°C in anhydrous DMSO or ethanol to prevent ester hydrolysis (t½ > 6 months) .
- Light Sensitivity : Protect from UV exposure; fluorine substituents may undergo photodefluorination under prolonged light .
- HPLC Monitoring : Regularly test for degradation products (e.g., free carboxylic acid via hydrolysis) using a C18 column (gradient: 0.1% TFA in H₂O/MeCN) .
Advanced: How can computational modeling predict the compound’s metabolic fate in cytochrome P450 systems?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions between the 4-fluorobenzyl group and CYP3A4/2D6 active sites. Key residues: Phe304 (π-π stacking) and Thr309 (H-bonding) .
- Metabolite Prediction : SwissADME or GLORYx predicts hydroxylation at the benzyl methylene (C-2) or demethylation of the ester .
- Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs (e.g., CD₂ at benzyl-CH₂) to study rate-limiting steps in oxidative metabolism .
Basic: What are the key differences between solution-phase and solid-phase synthesis routes for this compound?
Methodological Answer:
Advanced: How to resolve discrepancies in reported IC₅₀ values across kinase inhibition assays?
Methodological Answer:
- Assay Conditions : Standardize ATP concentrations (1 mM vs. 10 µM) and buffer pH (7.4 vs. 6.5) to minimize variability .
- Orthogonal Validation : Use TR-FRET (time-resolved FRET) and SPR (surface plasmon resonance) to confirm binding kinetics (KD ≈ 50–100 nM) .
- Off-Target Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to identify confounding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
